4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol
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Overview
Description
4-[[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol is a N-arylpiperazine.
Scientific Research Applications
Cancer Treatment Applications
This compound's derivatives have been explored for their potential in cancer treatment. The synthesis of an o-carboranyl derivative of a similar compound was described as a candidate for application in boron neutron capture therapy for cancer treatment (Argentini, Dos Santos, Weinreich, & Hansen, 1998). Also, a series of benzothiazoles and benzoxazoles, including derivatives of this compound, were synthesized and evaluated for their antitumor activities against human breast cancer cell lines (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).
Antifungal and Antimicrobial Activity
The synthesis and biological evaluation of novel isoxazolines linked via piperazine to 2-benzoisothiazoles as potent apoptotic agents were reported, highlighting the compound's potential in antimicrobial applications (Byrappa, Raj, Kungyal, N, Salimath, & Rai, 2017). Another study on substituted hydrazone schiff’s bases derivatives of benzothiazolyl and benzimidazolyl for antifungal activity was conducted, indicating the compound's relevance in this domain (Kale, Bhandarkar, Burghate, & Wadhal, 2020).
Corrosion Inhibition
Benzimidazole derivatives, including this compound, have been studied for their inhibitive action on corrosion of N80 steel in hydrochloric acid solution, showcasing a different application area (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Drug Synthesis Intermediate
The compound has been utilized as a key intermediate in the synthesis of posaconazole, an antifungal drug (Xu-heng, 2013).
Environmental and Food Analysis
A dual-functional probe synthesized from a derivative of this compound was used for the sensitive determination of glyphosate in food and environmental samples (Sun, Yang, Li, Wang, Wang, Li, Ye, & Fu, 2021).
Properties
Molecular Formula |
C27H27N7OS |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(2-phenylethyl)tetrazol-5-yl]methyl]phenol |
InChI |
InChI=1S/C27H27N7OS/c35-22-12-10-21(11-13-22)25(26-29-30-31-34(26)15-14-20-6-2-1-3-7-20)32-16-18-33(19-17-32)27-28-23-8-4-5-9-24(23)36-27/h1-13,25,35H,14-19H2 |
InChI Key |
VYVKXMZQZSGWEY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(C4=CC=C(C=C4)O)C5=NN=NN5CCC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(C4=CC=C(C=C4)O)C5=NN=NN5CCC6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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